molecular formula C3H4 B7723403 Allene CAS No. 60731-10-4

Allene

Cat. No. B7723403
CAS RN: 60731-10-4
M. Wt: 40.06 g/mol
InChI Key: IYABWNGZIDDRAK-UHFFFAOYSA-N
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Description

Allenes are organic compounds in which one carbon atom has double bonds with each of its two adjacent carbon atoms . The simplest allene is propadiene, also known as allene . They are classified as cumulated dienes . Allenes are not just interesting intermediates but synthetically valuable targets themselves .


Synthesis Analysis

The synthesis of allenes has been a topic of interest for many years. Palladium-catalyzed allene synthesis enabled by β-hydrogen elimination from sp2-carbon has been reported . Laboratory methods for the formation of allenes include reactions from geminal dihalocyclopropanes and organolithium compounds in the Skattebøl rearrangement . More recently, radical transformations for allene synthesis have been developed .


Molecular Structure Analysis

The central carbon atom of allenes forms two sigma bonds and two pi bonds . The central carbon atom is sp-hybridized, and the two terminal carbon atoms are sp2-hybridized . The bond angle formed by the three carbon atoms is 180°, indicating linear geometry for the central carbon atom .


Chemical Reactions Analysis

Allenes are valuable organic molecules that feature unique physical and chemical properties . They are often found in natural products and act as versatile building blocks for the access of complex molecular targets . Radical transformations for allene synthesis have been developed, emphasizing the associated great synthetic values .


Physical And Chemical Properties Analysis

Allenes are valuable organic molecules that feature unique physical and chemical properties . They are not only often found in natural products but also act as versatile building blocks for the access of complex molecular targets .

Scientific Research Applications

  • Synthesis of Fluorinated Compounds : Allene, especially trifluoromethylated allenes, plays a significant role in the synthesis of specific fluorinated compounds, crucial in industrial and scientific applications. The use of gold-catalyzed cycloisomerization of functionalized allenes is a prominent method in this context, demonstrating the potential of sustainable gold catalysis in synthesizing highly fluorinated BODIPY-dyes (Lempke, 2016).

  • Building Blocks in Molecular Synthesis : Allenes are valuable in constructing complex molecular targets, finding applications in natural product synthesis, pharmaceutical chemistry, and materials science. The synthesis of allenes involves various methodologies, contributing to the development of allene-based optoelectronic materials (Yu & Ma, 2011).

  • Computational Chemistry : Computational methods applied to allene chemistry aid in understanding the bonding situation and reactivity of allenes. These studies encompass fundamental aspects of allenes, like their equilibrium structure and chirality, as well as complex reaction mechanisms in organic and organometallic chemistry (Soriano & Fernández, 2014).

  • [2+2] Cycloaddition Chemistry : Allenes are excellent partners in [2+2] cycloaddition with alkenes and alkynes, facilitating the synthesis of cyclobutane and cyclobutene structures. This strategy has been explored under various conditions, including thermal, photochemical, and microwave-induced, as well as with transition metal catalysis (Alcaide, Almendros, & Aragoncillo, 2010).

  • Asymmetric Synthesis : Allenes, due to their axially chiral nature, are used in asymmetric catalysis for synthesizing tetrasubstituted allenes, which are key intermediates in organic chemistry and part of biologically active compounds. The challenge in synthesizing fully substituted allenes was addressed using phase-transfer catalysis (Hashimoto et al., 2013).

  • Application in Organic Synthesis : Allenes have facilitated access to structurally interesting and biologically active products in organic synthesis. The development of efficient protocols for preparing allenyl functionality has been crucial in this aspect (Brummond & DeForrest, 2007).

  • Transition Metal Complexes : Allenes are employed in the synthesis of various organic compounds and polymeric materials, often through reactions catalyzed by transition metal catalysts. Understanding the stoichiometric insertion reactions of transition metal complexes with allenes is critical in designing new catalytic reactions (Bai, Ma, & Jia, 2009).

Mechanism of Action

The reaction of allenes with strong boron-based Lewis acids leads to a plethora of chemical transformations that proceed via interesting mechanisms, often including skeletal rearrangements of the former allene as an elementary step .

Safety and Hazards

Allene is not toxic but asphyxiation may occur because of displacement of oxygen . Under prolonged exposure to fire or heat, the containers may rupture violently and rocket .

Future Directions

Allenes have participated in one of the most exciting voyages in organic chemistry, from chemical curiosities to a recurring building block in modern organic chemistry . In the last decades, a special kind of allene, namely, allenol, has emerged . Allenols have become common building blocks for the construction of various complex and bioactive molecules in organic synthesis .

properties

IUPAC Name

propa-1,2-diene
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InChI

InChI=1S/C3H4/c1-3-2/h1-2H2
Source PubChem
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InChI Key

IYABWNGZIDDRAK-UHFFFAOYSA-N
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Canonical SMILES

C=C=C
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Molecular Formula

C3H4
Record name PROPADIENE, STABILIZED
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Record name Propadiene
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Related CAS

24979-93-9
Record name Polyallene
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DSSTOX Substance ID

DTXSID1029178, DTXSID801027035
Record name 1,2-Propadiene
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Record name 1,2-Propadiene-1,3-diylidene
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Molecular Weight

40.06 g/mol
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Physical Description

Propadiene, stabilized appears as a colorless flammable gas. May become unstable. Not toxic but asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas; [HSDB]
Record name PROPADIENE, STABILIZED
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Record name Propadiene
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Boiling Point

-34.5 °C @ 760 MM HG
Record name PROPADIENE
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Solubility

INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER
Record name PROPADIENE
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Density

1.787
Record name PROPADIENE
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Vapor Pressure

5430.0 [mmHg]
Record name Propadiene
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Product Name

Allene

Color/Form

GAS, COLORLESS

CAS RN

463-49-0, 12075-35-3, 60731-10-4
Record name PROPADIENE, STABILIZED
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Record name Propadienylidene
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Record name PROPADIENE
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Melting Point

-136 °C
Record name PROPADIENE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allene

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